molecular formula C18H14N2O4 B2952623 N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946343-97-1

N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2952623
CAS No.: 946343-97-1
M. Wt: 322.32
InChI Key: ATDXYMGWIYOMJS-UHFFFAOYSA-N
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Description

The compound “N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic compounds with important pharmaceutical and biological applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . These compounds were characterized by elemental analysis and various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as has been done for similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Antiviral and Antimicrobial Applications

One significant area of application for compounds related to N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is in the development of antiviral and antimicrobial agents. A study by Hebishy et al. (2020) outlines a new route for synthesizing novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, demonstrating remarkable antiavian influenza virus activity. These compounds showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Research

Another research application of compounds structurally similar to this compound is in the field of anticancer drug development. Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, evaluated for their anticancer activity against multiple cancer cell lines. The study revealed that several of these derivatives exhibited moderate to excellent anticancer activity, suggesting their potential utility in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds with potential therapeutic applications are a critical aspect of scientific research involving this compound analogs. Pandya et al. (2019) synthesized a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, showcasing a broad spectrum of antibacterial and antifungal activities, along with in-silico drug-likeness properties (Pandya, Dave, Patel, & Desai, 2019).

Future Directions

Future research could focus on further understanding the structure-activity relationships of these types of compounds, as well as optimizing their synthesis and evaluating their potential as anticancer agents .

Biochemical Analysis

Biochemical Properties

It has been reported that this compound has been designed based on the activity of indoles against various cancer cell lines .

Cellular Effects

N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown to have effects on various types of cells. In particular, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It has been reported that this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still under study .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(13-6-7-15-17(8-13)23-11-22-15)19-10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDXYMGWIYOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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